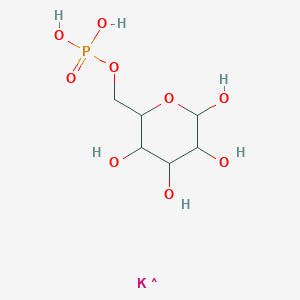

CID 16219431

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 16219431 is a chemical compound with the molecular formula C6H13KO9P. It has a molecular weight of 299.23 g/mol .

Molecular Structure Analysis

The molecular structure of CID 16219431 is complex, and its analysis would require advanced techniques such as mass spectrometry . The InChI string for CID 16219431 is1S/C6H13O9P.K/c7-3-2 (1-14-16 (11,12)13)15-6 (10)5 (9)4 (3)8;/h2-10H,1H2, (H2,11,12,13); . Physical And Chemical Properties Analysis

CID 16219431 has several physical and chemical properties. It has a molecular weight of 299.23 g/mol and a complex molecular formula C6H13KO9P . Detailed physical and chemical properties such as solubility, density, melting point, and boiling point are not provided in the available resources .Scientific Research Applications

1. Methodological Challenges in Child and Adolescent Development In the realm of developmental cognitive neuroscience, studies like those by Hamaker, Mulder, & van IJzendoorn (2020) focus on the methodological challenges faced in understanding child and adolescent development. They categorize scientific research into descriptive, predictive, and explanatory, each requiring unique research methods and approaches.

2. Data Sharing Practices and Perceptions Among Scientists In the context of data-intensive and collaborative scientific research, studies such as that by Tenopir et al. (2011) explore the practices and perceptions of scientists regarding data sharing. Their research highlights the complexities and challenges in data accessibility, re-use, preservation, and sharing in the scientific community.

3. Chemically Induced Dimerization in Biological Systems Research by Voss, Klewer, & Wu (2015) discusses the applications of chemically induced dimerization (CID) in studying biological processes. This technique allows for precise and spatiotemporal control over protein functions in cells, contributing significantly to our understanding of biological mechanisms.

4. Legal and Ethical Aspects of Software Licensing in Scientific Research The legal and ethical considerations of software licensing in scientific research are addressed in works like that of Morin, Urban, & Śliż (2012). They provide insights into how scientists can navigate the complex legal landscape of software licensing, which is crucial for sharing and building upon others' work.

5. Emulation of Dynamic Computer Codes in Scientific Research The study by Conti, Gosling, Oakley, & O'Hagan (2009) discusses the use of Gaussian process emulation for dynamic computer codes in scientific research. This technique is vital for efficiently studying and predicting complex systems' behavior.

6. Open-Source Hardware in Scientific Research Pearce (2012) highlights the growing trend of using open-source three-dimensional printers to fabricate laboratory equipment at a low cost, revolutionizing the way research equipment is made and used in scientific experiments (Pearce, 2012).

7. Frameworks and Computing in Scientific Research Appelbe et al. (2007) compare and contrast existing scientific software frameworks, focusing on their use in grid-enabling existing applications and developing new applications from scratch (Appelbe, Moresi, Quenette, & Simter, 2007).

properties

InChI |

InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDYKIAPIANZHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585167 |

Source

|

| Record name | D-Glucose 6-phosphate potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose 6-phosphate potassium salt | |

CAS RN |

103192-55-8 |

Source

|

| Record name | D-Glucose 6-phosphate potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B1612607.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)